molecular formula C8H11N3 B1344283 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 31887-92-0

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No. B1344283
CAS RN: 31887-92-0
M. Wt: 149.19 g/mol
InChI Key: GSBPAKVXTRJZPG-UHFFFAOYSA-N
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Description

The compound 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic chemical structure that is part of a broader class of compounds known for their diverse biological activities. The core structure is characterized by a fusion of pyrimidine and azepine rings, which provides a scaffold for various substitutions and modifications, leading to a wide range of potential pharmacological applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines was achieved through a cyclization process using Staudinger–aza-Wittig reaction conditions, which is an eight-step reaction sequence allowing for the preparation of these compounds in gram quantities . Another study detailed the synthesis of 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines through base-promoted aromatic nucleophilic substitution followed by acid-promoted intramolecular Friedel–Crafts cyclization . Additionally, novel 6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b][1,4]diazepines were synthesized under microwave irradiation, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques. For example, a series of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were characterized by IR, 13C and 1H NMR, mass spectroscopy, and elemental analysis . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the inherent reactivity of the pyrimidoazepine core. For instance, 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine reacts with a variety of amines and hydroxylamines under mild conditions, leading to the synthesis of related compounds such as 6-acetyl-2,4-diamino-7,8-dihydro-9H-pyrimido[4,5-b][1,4]diazepine . The intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters is another key reaction for constructing the pyrimido[4,5-e][1,4]diazepine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the substituents present on the core. The synthesis of a library of 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones showcased the ability to introduce a variety of functional groups, which can significantly alter the physical and chemical properties of these molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Approaches to Substituted Azepines : Research has explored synthetic routes to substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines, demonstrating the versatility of these compounds in chemical synthesis. The Staudinger–aza-Wittig reaction conditions facilitated the cyclization of specific alkanones, offering a method for preparing these products in gram quantities. This process underscores the chemical flexibility and the potential for further derivatization of these compounds (Subota et al., 2017).

  • Molecular Structure and Supramolecular Assemblies : Studies on closely related benzo[b]pyrimido[5,4-f]azepines have shown similar molecular structures but different supramolecular assemblies. These findings highlight the structural diversity within this class of compounds and their potential applications in materials science and crystallography (Acosta et al., 2015).

  • Synthetic Strategies for Pyrimidine-Fused Benzazepines : Research has detailed the synthesis of functionalized benzo[b]pyrimido[5,4-f]azepines, utilizing base-promoted aromatic nucleophilic substitution. This methodology showcases the compound's utility in constructing complex heterocyclic systems, potentially useful in pharmaceutical chemistry and organic synthesis (Acosta-Quintero et al., 2015).

  • Derivatization and Functional Group Strategies : Investigations into the synthesis of novel diazepinones from dichloropyrimidine aldehyde highlight the strategic use of functional groups to create a diverse library of compounds. This research demonstrates the compound's role in developing libraries of molecules with potential bioactivity or material properties (Xiang et al., 2010).

Future Directions

The future directions for “6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” and its derivatives could involve further exploration of their biological activities and potential applications in medicine, given their reported antimicrobial activity and potential as pain modulators .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBPAKVXTRJZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627014
Record name 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

CAS RN

31887-92-0
Record name 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
H Yamamoto, H Kawamoto, S Morosawa… - Bulletin of the Chemical …, 1977 - journal.csj.jp
The title pyrimidoazepines when treated with phosphoryl chloride underwent rearrangement to the vinylpyrrolo-pyrimidines via probable intermediates 5-(2-benzylaminoethyl)-4-chloro-…
Number of citations: 3 www.journal.csj.jp
AD Lebsack, JC Rech, BJ Branstetter… - Bioorganic & medicinal …, 2010 - Elsevier
Based upon a previously reported lead compound 1, a series of 1,2-diamino-ethane-substituted-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines were synthesized and evaluated for …
Number of citations: 6 www.sciencedirect.com
HY Yang, J Tae, YW Seo, YJ Kim, HY Im… - European Journal of …, 2013 - Elsevier
Obesity is one of the most serious public health problems worldwide in the 21st century. Current therapeutic treatment for obesity is mostly focused on preventive measures involving …
Number of citations: 24 www.sciencedirect.com
H YAMAMOTO, H KAWAMOTO, S MOROSAWA… - 1977 - pascal-francis.inist.fr
Keyword (fr) TRANSPOSITION REACTION CHIMIQUE PREPARATION SPECTRE UV SPECTRE RMN HETEROCYCLE AZOTE COMPOSE BICYCLIQUE CONSTANTE DISSOCIATION …
Number of citations: 0 pascal-francis.inist.fr

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